molecular formula C21H13F5N4O4 B13367165 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13367165
M. Wt: 480.3 g/mol
InChI Key: XDRBMGGGWBQCLP-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a chromenyl group, and multiple fluorine atoms, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl group, followed by the introduction of the triazole ring through a cycloaddition reaction. The difluoromethoxyphenyl group is then attached via a substitution reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for studying biological processes, such as enzyme interactions and cellular signaling pathways.

    Medicine: The compound has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties due to its fluorine content.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, chromenyl compounds, and fluorinated organic molecules. Examples include:

  • 1-[4-(trifluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(methyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13F5N4O4

Molecular Weight

480.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]triazole-4-carboxamide

InChI

InChI=1S/C21H13F5N4O4/c1-10-18(28-29-30(10)12-3-5-13(6-4-12)33-20(22)23)19(32)27-11-2-7-14-15(21(24,25)26)9-17(31)34-16(14)8-11/h2-9,20H,1H3,(H,27,32)

InChI Key

XDRBMGGGWBQCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F

Origin of Product

United States

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